

# A Comparative Pharmacokinetic Analysis of Aderamastat and Linvemastat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Aderamastat |           |
| Cat. No.:            | B12388083   | Get Quote |

An in-depth comparison of two promising oral selective matrix metalloproteinase-12 (MMP-12) inhibitors, **Aderamastat** (FP-025) and Linvemastat (FP-020), for the treatment of inflammatory and fibrotic diseases.

This guide provides a comprehensive analysis of the pharmacokinetic profiles of **Aderamastat** and its next-generation successor, Linvemastat, both developed by Foresee Pharmaceuticals. These orally administered small molecules are at the forefront of targeting MMP-12, a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic conditions, including asthma and inflammatory bowel disease (IBD). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview based on available clinical trial data.

#### **Introduction to Aderamastat and Linvemastat**

Aderamastat (FP-025) is a first-in-class, highly selective oral MMP-12 inhibitor that has demonstrated promising results in preclinical and clinical studies.[1] It has successfully completed a Phase 2 proof-of-concept study in patients with allergic asthma.[2] Building on the experience with Aderamastat, Linvemastat (FP-020) was developed as a new-generation MMP-12 inhibitor.[3][4][5][6] Linvemastat is reported to exhibit greater potency and superior pharmacokinetic properties compared to Aderamastat, positioning it as a potential best-in-class therapeutic.[5][6] Linvemastat has successfully completed a Phase 1 single and multiple



ascending dose (SAD/MAD) clinical trial in healthy volunteers, with Phase 2 studies in asthma and IBD planned for 2025.[4][6]

## **Pharmacokinetic Profile Comparison**

The following table summarizes the available pharmacokinetic parameters for **Aderamastat** and Linvemastat based on data from their respective Phase 1 clinical trials in healthy volunteers. It is important to note that detailed quantitative pharmacokinetic data for Linvemastat have not yet been publicly disclosed.

| Pharmacokinetic<br>Parameter | Aderamastat (FP-025)                                                                                                                     | Linvemastat (FP-020)                                                                            |
|------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Elimination Half-life (t½)   | 6 - 8 hours[7]                                                                                                                           | Data not publicly available.  Described as having "superior pharmacokinetic properties".[5] [6] |
| Accumulation                 | Approximately 1.7-fold (in MAD study)[7]                                                                                                 | Data not publicly available.                                                                    |
| Effect of Food               | Delayed rate of absorption, no effect on the extent of absorption.[7]                                                                    | Data not publicly available.                                                                    |
| Dose Proportionality         | Exposure increased in a greater-than-dose-proportional manner at lower doses (≤100 mg) and less than proportionally at higher doses. [7] | Data not publicly available.                                                                    |
| Cmax, Tmax, AUC              | Specific quantitative data not publicly available.                                                                                       | Specific quantitative data not publicly available.                                              |

# Experimental Protocols Aderamastat Phase 1 Clinical Trial



The pharmacokinetic profile of **Aderamastat** was evaluated in two randomized, double-blind, placebo-controlled studies in healthy subjects.[7]

- Study I (Single Ascending Dose SAD): This first-in-human study assessed the safety, tolerability, and pharmacokinetics of single ascending oral doses of **Aderamastat** ranging from 50 mg to 800 mg. The study utilized two formulations: a neat active pharmaceutical ingredient (API) in a capsule and an amorphous solid dispersion (ASD) in a capsule.[7]
- Study II (Multiple Ascending Dose MAD): This study evaluated the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of Aderamastat. Doses of 100 mg, 200 mg, and 400 mg were administered twice daily for 8 days using the ASD-in-capsule formulation. This study also included an evaluation of the effect of food on the pharmacokinetics of Aderamastat.[7]

#### **Linvemastat Phase 1 Clinical Trial**

The pharmacokinetic profile of Linvemastat was assessed in a randomized, double-blind, placebo-controlled, single-center Phase 1 clinical trial in healthy volunteers in Australia.[4][6]

- Part 1 (Single Ascending Dose SAD): This part of the study involved 40 subjects who were randomized to receive a single oral dose of Linvemastat or a placebo.[4]
- Part 2 (Multiple Ascending Dose MAD): In this part, 24 subjects were randomized to receive
  a once-daily oral dose of Linvemastat or a placebo for 10 days.[4]

#### **Mechanism of Action: MMP-12 Inhibition**

Both **Aderamastat** and Linvemastat exert their therapeutic effects by selectively inhibiting matrix metalloproteinase-12 (MMP-12). MMP-12, also known as macrophage elastase, is a key enzyme secreted by macrophages and is involved in the breakdown of extracellular matrix components. In inflammatory diseases like asthma and IBD, MMP-12 plays a significant role in tissue remodeling, inflammation, and the recruitment of immune cells.[1][8][9]

The following diagram illustrates the putative signaling pathway of MMP-12 in the context of airway inflammation, a key process in asthma.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Foresee Pharmaceuticals Presents Data From its Aderamastat Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. Foresee Pharmaceuticals Announces Preliminary Results from a Phase 1 Clinical Trial, Highlighting Promising Safety, Tolerability and Pharmacokinetic Profile of Linvemastat (FP-020), a Novel and Selective MMP-12 Inhibitor. [prnewswire.com]
- 4. biopharmaboardroom.com [biopharmaboardroom.com]
- 5. Foresee's Linvemastat Shows Promising Safety Profile in Phase 1 Trial [trial.medpath.com]
- 6. Foresee Pharmaceuticals Reports Positive Phase 1 Results for Linvemastat (FP-020) [synapse.patsnap.com]
- 7. First-in-Man Safety, Tolerability, and Pharmacokinetics of a Novel and Highly Selective Inhibitor of Matrix Metalloproteinase-12, FP-025: Results from Two Randomized Studies in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]
- 9. clinmedjournals.org [clinmedjournals.org]
- To cite this document: BenchChem. [A Comparative Pharmacokinetic Analysis of Aderamastat and Linvemastat: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388083#comparing-the-pharmacokinetic-profiles-of-aderamastat-and-linvemastat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com